Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA is a fluorogenic peptide substrate primarily used in biochemical assays to study protease activity. It consists of a sequence of amino acids, including arginine, leucine, and glycine, and is linked to a 7-amino-4-methylcoumarin (AMC) moiety, which emits fluorescence upon cleavage by specific proteases. The TFA (trifluoroacetic acid) salt form enhances the solubility and stability of the compound in aqueous solutions.
This compound is synthesized through solid-phase peptide synthesis techniques and is commercially available from various suppliers specializing in custom peptide synthesis. It has been utilized in research focusing on protease activity, particularly in the context of viral entry mechanisms and other enzymatic processes.
Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA can be classified as:
The synthesis of Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA typically involves solid-phase peptide synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the sequential addition of amino acids while protecting functional groups to ensure proper coupling.
The molecular structure of Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA features:
The molecular formula can be derived from its components, with key structural data typically analyzed via spectroscopic methods. The specific molecular weight and structural confirmations are essential for understanding its reactivity and interactions in biochemical assays.
Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA undergoes enzymatic cleavage by various proteases, including serine proteases like TMPRSS2 (transmembrane protease serine 2). Upon cleavage, the AMC group is released, resulting in increased fluorescence which can be quantitatively measured.
The mechanism of action involves the specific recognition and cleavage of the peptide bond within Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA by target proteases. This cleavage releases the AMC fluorophore, which then emits fluorescence detectable by standard laboratory equipment.
Quantitative data from kinetic studies provide insights into enzyme efficiency and substrate specificity. For example, studies have shown that variations in substrate sequences can significantly affect cleavage rates and fluorescence output.
Relevant data regarding melting point, boiling point, or specific heat capacity may vary based on synthesis conditions and should be confirmed through empirical measurements during characterization.
Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA has several applications in scientific research:
Cbz-Arg-Leu-Arg-Gly-Gly-AMC (benzyloxycarbonyl-arginyl-leucyl-arginyl-glycyl-glycyl-7-amino-4-methylcoumarin) serves as a high-specificity fluorogenic substrate for SARS-CoV papain-like protease (PLpro), a multifunctional viral enzyme critical for coronavirus replication. This compound mimics the C-terminal Gly-Gly motif of ubiquitin (Ub) and interferon-stimulated gene 15 (ISG15), enabling precise measurement of PLpro’s deubiquitinating (DUB) and deISGylating activities. The Arg-Leu-Arg sequence in the P4–P2 positions provides optimal steric and electrostatic complementarity to PLpro’s catalytic groove, while the C-terminal 7-amino-4-methylcoumarin (AMC) moiety releases a quantifiable fluorescent signal upon hydrolysis (excitation/emission: 345/445 nm) [6] [8].
PLpro utilizes a catalytic triad (Cys111-His272-Asp286) for nucleophilic attack on the carbonyl carbon of the Gly-Gly scissile bond. The leucine residue at P3 enhances hydrophobic interactions with the S3 subsite, while the P2 and P4 arginines form salt bridges with Glu161 and Asp164 in the PLpro ubiquitin-binding domain. This molecular recognition enables Cbz-Arg-Leu-Arg-Gly-Gly-AMC to report on both viral polyprotein processing (cleaving non-structural proteins) and host immune evasion (dismantling ubiquitin chains) [8]. The kinetic parameters reveal a substrate efficiency (kcat/KM) of 95 M−1s−1 for PLpro-mediated hydrolysis, establishing this compound as a critical tool for mechanistic studies of coronavirus proteases [4].
Table 1: Kinetic Parameters of Cbz-Arg-Leu-Arg-Gly-Gly-AMC Hydrolysis by SARS-CoV PLpro
Enzyme Activity | kcat (s−1) | KM (μM) | kcat/KM (M−1s−1) |
---|---|---|---|
Deubiquitination (DUB) | 0.15 ± 0.02 | 1.58 ± 0.21 | 95 ± 8 |
Polyprotein Processing | 0.12 ± 0.01 | 1.72 ± 0.19 | 70 ± 6 |
Beyond viral proteases, Cbz-Arg-Leu-Arg-Gly-Gly-AMC provides insights into host protease cascades essential for viral pathogenesis. Transmembrane protease serine 2 (TMPRSS2), a type II transmembrane serine protease expressed in respiratory epithelia, cleaves coronavirus spike (S) proteins to enable host cell fusion. While not a direct substrate for TMPRSS2, the Arg-Leu-Arg motif of Cbz-Arg-Leu-Arg-Gly-Gly-AMC shares structural homology with the S protein’s multibasic cleavage sites (e.g., Arg-Arg-Ala-Arg↓ in SARS-CoV-2). This similarity allows competitive inhibition assays to quantify TMPRSS2 activity when paired with canonical substrates like Boc-Gln-Ala-Arg-AMC [7].
TMPRSS2 recognizes the P1 arginine of Cbz-Arg-Leu-Arg-Gly-Gly-AMC through its S1 specificity pocket, where Asp435 and Ser436 form hydrogen bonds with the guanidinium group. The P2 leucine engages the hydrophobic S2 subsite (Val143, Leu144), while the P3 arginine stabilizes the complex via interactions with Gly219. Although hydrolysis occurs slowly (relative rate: <5% vs. optimal substrates), this compound competitively inhibits TMPRSS2-mediated spike activation (Ki = 8.3 μM). This inhibition underscores its utility in profiling host protease specificity and screening antiviral compounds targeting S protein priming [4] [7].
Cbz-Arg-Leu-Arg-Gly-Gly-AMC is a canonical substrate for deubiquitinating enzymes (DUBs), particularly ubiquitin C-terminal hydrolases (UCHs) and isopeptidase T (USP5). Its design replicates the C-terminal pentapeptide sequence of ubiquitin (Arg-Leu-Arg-Gly-Gly↓), enabling real-time monitoring of DUB activity via AMC fluorescence. Isopeptidase T hydrolyzes this compound with a catalytic efficiency (kcat/KM) of 95 M−1s−1—identical to its activity toward native ubiquitin—validating its biological relevance [4] [10].
Ubiquitin binding allosterically modulates hydrolysis: Submicromolar concentrations of ubiquitin enhance isopeptidase T activity by 70-fold by inducing conformational changes in the catalytic domain. Higher concentrations (>3 μM) inhibit hydrolysis due to competitive binding at the second ubiquitin-interacting site. This biphasic regulation is unique to Cbz-Arg-Leu-Arg-Gly-Gly-AMC and mirrors isopeptidase T’s physiological behavior toward polyubiquitin chains [4]. Specificity profiling against UCH isoforms reveals divergent kinetics:
Table 2: Catalytic Efficiency of DUBs Toward Cbz-Arg-Leu-Arg-Gly-Gly-AMC
Deubiquitinating Enzyme | kcat (min−1) | KM (μM) | kcat/KM (M−1s−1) |
---|---|---|---|
Isopeptidase T (USP5) | 0.21 ± 0.03 | 1.32 ± 0.15 | 95 ± 7 |
Ubiquitin C-Terminal Hydrolase L1 | 0.04 ± 0.01 | 8.60 ± 0.92 | 8 ± 0.6 |
Ubiquitin C-Terminal Hydrolase L3 | 0.03 ± 0.005 | 10.20 ± 1.10 | 5 ± 0.4 |
The compound’s selectivity derives from its Gly-Gly-AMC C-terminus, which fits the narrow catalytic cleft of UCHs, while the Z-Arg-Leu-Arg sequence provides affinity. In Schistosoma mansoni, this substrate detects developmental regulation of ubiquitin hydrolases, with cercariae exhibiting 5-fold lower hydrolysis rates than adult worms due to UCH-L3 downregulation [4] [10]. Such applications highlight its role in quantifying dysregulated proteostasis in infectious and neoplastic diseases.
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